Cas no 2228199-71-9 (3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine)

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine is a fluorinated amine derivative featuring a pyridine moiety, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of difluoro and fluoro substituents imparts unique electronic and steric properties, making it valuable for modulating biological activity and improving metabolic stability. Its well-defined structure allows for precise functionalization, facilitating the development of targeted compounds. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications. Its compatibility with common coupling reactions further underscores its role as a key building block in medicinal chemistry and material science research.
3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine structure
2228199-71-9 structure
商品名:3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
CAS番号:2228199-71-9
MF:C8H9F3N2
メガワット:190.165672063828
CID:5760868
PubChem ID:165853095

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1951338
    • 2228199-71-9
    • 3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
    • 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
    • インチ: 1S/C8H9F3N2/c9-6-1-2-7(13-5-6)8(10,11)3-4-12/h1-2,5H,3-4,12H2
    • InChIKey: BAWMEAPJUCRLAY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CN=1)F)(CCN)F

計算された属性

  • せいみつぶんしりょう: 190.07178278g/mol
  • どういたいしつりょう: 190.07178278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1951338-0.05g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
0.05g
$1549.0 2023-09-17
Enamine
EN300-1951338-0.1g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
0.1g
$1623.0 2023-09-17
Enamine
EN300-1951338-1.0g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
1g
$1844.0 2023-05-27
Enamine
EN300-1951338-2.5g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
2.5g
$3611.0 2023-09-17
Enamine
EN300-1951338-10.0g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
10g
$7927.0 2023-05-27
Enamine
EN300-1951338-10g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
10g
$7927.0 2023-09-17
Enamine
EN300-1951338-5.0g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
5g
$5345.0 2023-05-27
Enamine
EN300-1951338-5g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
5g
$5345.0 2023-09-17
Enamine
EN300-1951338-1g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
1g
$1844.0 2023-09-17
Enamine
EN300-1951338-0.25g
3,3-difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine
2228199-71-9
0.25g
$1696.0 2023-09-17

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine 関連文献

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amineに関する追加情報

Comprehensive Overview of 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine (CAS No. 2228199-71-9)

3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine (CAS No. 2228199-71-9) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of fluorine atoms and a pyridine ring in its molecular framework makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in the development of novel bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and antimicrobial agents.

The compound's chemical stability and lipophilicity are key factors driving its adoption in medicinal chemistry. Fluorinated compounds like 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine often exhibit enhanced metabolic stability and improved bioavailability, making them attractive candidates for drug design. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, which are critical for targeting diseases such as neurodegenerative disorders and infectious diseases.

In the context of sustainable chemistry, the synthesis of 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine has been optimized to reduce environmental impact. Green chemistry principles, such as the use of catalytic fluorination and solvent-free reactions, are being applied to its production. This aligns with the growing demand for eco-friendly synthetic methods in the pharmaceutical industry, a topic frequently searched by professionals in the field.

The compound's spectroscopic properties and structural elucidation have been extensively studied using advanced techniques like NMR spectroscopy and mass spectrometry. These analyses confirm its high purity and suitability for further derivatization. Researchers are also investigating its potential as a building block for heterocyclic compounds, which are widely used in crop protection and veterinary medicine.

From a commercial perspective, 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine is available through specialized chemical suppliers, catering to the needs of R&D laboratories and industrial-scale manufacturers. Its pricing and availability are often discussed in forums related to fine chemicals and custom synthesis, reflecting its niche but growing market demand. Quality control measures, including HPLC analysis and certificates of analysis (CoA), ensure its compliance with industry standards.

Looking ahead, the compound's versatility positions it as a promising candidate for future innovations in precision medicine and smart materials. As the scientific community continues to explore its applications, 3,3-Difluoro-3-(5-fluoropyridin-2-yl)propan-1-amine is expected to play a pivotal role in advancing molecular engineering and therapeutic development. Its integration into high-throughput screening platforms further underscores its potential in accelerating drug discovery pipelines.

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